4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁NO₂S It is characterized by the presence of a thiophene ring substituted with a hydroxypyrrolidinyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-hydroxypyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the hydroxypyrrolidine to the aldehyde group on the thiophene ring .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group on the pyrrolidine ring can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-methanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the hydroxypyrrolidinyl group may play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxypyrrolidinyl group, making it less versatile in terms of chemical reactivity.
3-Hydroxypyrrolidine: Does not contain the thiophene ring, limiting its applications in organic synthesis.
Thiophene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring, hydroxypyrrolidinyl group, and aldehyde functional group
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-(3-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-5-9-3-7(6-13-9)10-2-1-8(12)4-10/h3,5-6,8,12H,1-2,4H2 |
InChI Key |
NRDHWJHAULUQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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